Methyl 5-hydroxyisoquinoline-4-carboxylate
Description
The Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Sciences
The isoquinoline nucleus, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in modern chemical sciences, particularly in the realm of medicinal chemistry. acs.orgui.ac.idnih.gov Its structural framework is a key component in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities. nih.gov The inherent properties of the isoquinoline core, including its aromaticity, planarity, and the presence of a nitrogen atom, allow for diverse functionalization, leading to compounds with tailored electronic and steric properties.
This versatility has rendered isoquinoline derivatives as indispensable tools in drug discovery and development. They have been successfully incorporated into therapeutic agents for a multitude of diseases, including cancer, microbial infections, and neurological disorders. thermofisher.comchemistry-reaction.com The ability of the isoquinoline moiety to interact with various biological targets, such as enzymes and receptors, underscores its importance as a pharmacophore.
Beyond its medicinal applications, the isoquinoline scaffold is also finding increasing use in materials science. Its unique photophysical properties have led to the development of isoquinoline-based fluorescent sensors and organic light-emitting diodes (OLEDs). The exploration of isoquinoline-containing polymers and coordination complexes continues to open new frontiers in the design of advanced materials with novel electronic and optical properties.
Historical Context and Evolution of Research on Substituted Isoquinolines
The history of isoquinoline chemistry dates back to the late 19th century, with its initial isolation from coal tar. Early research focused on the elucidation of its structure and the synthesis of the parent compound and its simple derivatives. Foundational synthetic methods, such as the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction, were developed during this period and remain relevant to this day for the construction of the isoquinoline framework. nih.govwikipedia.orgwikipedia.orgsemanticscholar.orgacs.orgnrochemistry.com
The 20th century witnessed a surge in research on substituted isoquinolines, largely driven by the discovery of their prevalence in a wide range of biologically active natural products, particularly alkaloids. This led to extensive efforts in the total synthesis of these complex molecules and the investigation of their pharmacological properties. The development of new synthetic methodologies and spectroscopic techniques greatly facilitated the exploration of structure-activity relationships (SAR) within this class of compounds.
In recent decades, the focus has shifted towards the rational design and synthesis of novel substituted isoquinolines with specific biological targets in mind. Advances in computational chemistry and high-throughput screening have accelerated the discovery of new lead compounds. The exploration of diverse substitution patterns on the isoquinoline core continues to yield derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Structural Features and Chemical Nomenclature of Methyl 5-hydroxyisoquinoline-4-carboxylate
This compound is a specific derivative of the isoquinoline family, characterized by the presence of a hydroxyl group at the C5 position and a methyl carboxylate group at the C4 position of the isoquinoline ring.
The systematic IUPAC name for this compound is this compound. The numbering of the isoquinoline ring system begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the bicyclic system.
Key Structural Features:
Isoquinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
Hydroxyl Group (-OH) at C5: This substituent can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets and its solubility.
Methyl Carboxylate Group (-COOCH3) at C4: This ester group can participate in hydrogen bonding and may be susceptible to hydrolysis. Its electronic properties can influence the reactivity of the isoquinoline ring.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ chemicalbook.comfluorochem.co.uk |
| Molecular Weight | 203.19 g/mol chemicalbook.comfluorochem.co.uk |
| CAS Number | 1958100-72-5 chemicalbook.comfluorochem.co.uk |
| Appearance | Solid (predicted) |
| Boiling Point | 382.8±22.0 °C (Predicted) chemicalbook.com |
| Density | 1.327 g/cm³ (Predicted) chemicalbook.com |
Overview of Research Trajectories for this compound and Related Analogues
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its related analogues provide valuable insights into its potential areas of investigation. The synthesis and biological evaluation of various substituted isoquinoline-4-carboxylates and 5-hydroxyisoquinolines have been active areas of research.
Studies on related compounds suggest that research on this compound would likely follow these trajectories:
Synthetic Methodology Development: Exploration of efficient and regioselective methods for the synthesis of 4,5-disubstituted isoquinolines. This could involve the adaptation of classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, or the development of novel transition-metal-catalyzed cross-coupling strategies. acs.orgthermofisher.comnih.govwikipedia.orgwikipedia.orgsemanticscholar.orgacs.orgnrochemistry.com
Medicinal Chemistry Applications: Investigation of its potential as a scaffold for the development of new therapeutic agents. Given the known biological activities of isoquinolines, this compound and its derivatives could be screened for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Chemical Biology and Probe Development: Utilization as a chemical tool to probe biological pathways. The functional groups present on the molecule could be modified to incorporate fluorescent tags or reactive handles for target identification studies.
The unique combination of a hydroxyl and a methyl carboxylate group on the isoquinoline core of this compound presents an intriguing platform for further chemical exploration and potential application in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxyisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFJBRYACXMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of Methyl 5 Hydroxyisoquinoline 4 Carboxylate
Reactivity at the Ester Moiety
The methyl ester group at the 4-position is a key site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-hydroxyisoquinoline-4-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.netresearchgate.net This reaction yields the carboxylate salt, which upon acidification, provides the carboxylic acid. For instance, the hydrolysis of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, to its carboxylic acid has been successfully performed using sodium hydroxide in aqueous isopropanol. nih.govmdpi.com
The ester can also be converted directly into amides through aminolysis. This transformation involves reacting the ester with an amine. While this reaction can be slow, it is often facilitated by heating or by converting the amine into a more potent nucleophile. A notable example in a related system involves the reaction of N-ethyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone with ethylenediamine (B42938) to form the corresponding amino carboxamide. nih.gov This demonstrates the feasibility of converting the ester group of isoquinoline (B145761) carboxylates into various amide derivatives. nih.govnih.gov
| Transformation | Typical Reagents and Conditions | Product |
|---|---|---|
| Ester Hydrolysis | NaOH or KOH, H₂O/Alcohol, Reflux | 5-Hydroxyisoquinoline-4-carboxylic acid |
| Amide Formation | Amine (e.g., R-NH₂), Heat | 5-Hydroxyisoquinoline-4-carboxamide |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For Methyl 5-hydroxyisoquinoline-4-carboxylate, this means the methyl group (-CH₃) can be replaced by a different alkyl or aryl group by reacting it with a corresponding alcohol (R-OH) in the presence of an acid or base catalyst. Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the new alcohol. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. To ensure a high conversion rate, the alcohol reactant is often used in large excess or as the solvent.
The ester group of isoquinoline carboxylates can be selectively reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. acs.orgrsc.orgchemrxiv.orgcolab.ws
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (5-hydroxyisoquinolin-4-yl)methanol. quimicaorganica.orgbyjus.commasterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comlibretexts.orgquora.comacs.orgmasterorganicchemistry.com Research on the reduction of ethyl isoquinoline-4-carboxylate has shown that LiAlH₄ in diethyl ether at 0°C effectively yields 4-(hydroxymethyl)isoquinoline without reducing the heterocyclic ring system. thieme-connect.de
For the partial reduction of the ester to the aldehyde, 5-hydroxyisoquinoline-4-carbaldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation. commonorganicchemistry.com Studies have demonstrated that methyl isoquinoline-5-carboxylate can be successfully reduced to the aldehyde using DIBAL-H in toluene (B28343) at low temperatures (–78 °C), again without affecting the isoquinoline ring. thieme-connect.de
| Desired Product | Reducing Agent | Typical Conditions |
|---|---|---|
| (5-Hydroxyisoquinolin-4-yl)methanol (Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), 0°C to RT |
| 5-Hydroxyisoquinoline-4-carbaldehyde (Aldehyde) | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., Toluene, Hexane), -78°C |
Functional Group Transformations of the 5-Hydroxyl Group
The phenolic hydroxyl group at the 5-position is another site of significant reactivity, allowing for modifications such as etherification, acylation, and sulfonylation.
The hydroxyl group can be converted into an ether through Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This phenoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. nih.govmdpi.comorganic-chemistry.org For example, studies on the alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate have shown that O-methylation can be achieved with methyl iodide using bases like NaH or K₂CO₃. nih.govmdpi.com A similar strategy would be applicable to this compound to yield Methyl 5-methoxyisoquinoline-4-carboxylate.
Ether cleavage, the reverse of etherification, can typically be accomplished by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Acylation of the 5-hydroxyl group leads to the formation of a new ester functionality. This is commonly achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, acetylation of a related hydroxyisoquinoline derivative has been reported, indicating the feasibility of this transformation. researchgate.net
Similarly, sulfonylation of the hydroxyl group yields a sulfonate ester. This is typically performed by reacting the compound with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The sulfonation of isoquinoline itself is known to occur at the 5-position, yielding isoquinoline-5-sulfonic acid. thieme-connect.de This reactivity underscores the potential for the 5-hydroxyl group to be converted into a good leaving group, such as a tosylate or mesylate, which can then be used in subsequent nucleophilic substitution reactions. The synthesis of various isoquinoline-sulfonamides from isoquinoline-5-sulfonyl chloride further highlights the robust chemistry at this position. chemicalbook.comnih.gov
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Ether (e.g., -OCH₃) |
| Acylation | Acyl chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Ester (e.g., -OCOCH₃) |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl) + Base (e.g., Pyridine) | Sulfonate Ester (e.g., -OTs) |
Oxidation Reactions and Quinone Methide Intermediates
The phenolic hydroxyl group at the C5 position makes this compound susceptible to oxidation. While specific studies on the oxidation of this particular molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of phenols and other hydroxy-substituted aromatic heterocycles.
Oxidation of phenolic compounds can proceed through various mechanisms, often involving the formation of radical intermediates. In the presence of suitable oxidizing agents, the hydroxyl group can be converted to a phenoxy radical. The fate of this radical is dependent on the reaction conditions and the molecular structure.
A plausible, though not experimentally confirmed for this specific compound, reactive intermediate that could be formed upon oxidation is a quinone methide. Quinone methides are highly reactive species characterized by a cross-conjugated system. The formation of a quinone methide from this compound would involve the loss of a proton from the hydroxyl group and a subsequent oxidation step, leading to a transient species with exocyclic double bonds. These intermediates are potent electrophiles and can readily participate in nucleophilic addition reactions or cycloaddition reactions. The generation of such intermediates often requires specific oxidizing agents like silver oxide, lead dioxide, or enzymatic systems.
Reactivity at the Isoquinoline Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, making it a key site for various chemical transformations.
The nitrogen atom in this compound can readily undergo N-alkylation when treated with alkyl halides or other alkylating agents. This reaction leads to the formation of quaternary isoquinolinium salts. The rate and efficiency of N-alkylation can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base. The resulting quaternary salts exhibit increased water solubility and can have altered biological activities compared to the parent molecule.
Table 1: Examples of N-Alkylation Reactions of Isoquinoline Derivatives
| Alkylating Agent | Product Type |
| Methyl Iodide | N-Methylisoquinolinium Iodide |
| Benzyl Bromide | N-Benzylisoquinolinium Bromide |
| Ethyl Bromoacetate | N-(Ethoxycarbonylmethyl)isoquinolinium Bromide |
This table illustrates general N-alkylation reactions applicable to the isoquinoline scaffold.
The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov The formation of this compound N-oxide would significantly alter the electronic properties of the isoquinoline ring system. The N-oxide functionality can activate the ring towards both electrophilic and nucleophilic substitution, often at different positions compared to the parent isoquinoline. Isoquinoline N-oxides are also known to undergo rearrangement reactions under certain conditions, such as treatment with acetic anhydride, which can lead to the introduction of a hydroxyl group at the C1 position. nih.gov
The isoquinoline nitrogen and the phenolic hydroxyl group, along with the carboxylate moiety, can act as potential coordination sites for metal ions. While the coordination chemistry of this compound itself is not extensively detailed, studies on the closely related isoquinoline-5-carboxylic acid have shown its ability to form coordination polymers with metal ions like Cu(II). polimi.it In these structures, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group coordinate to the metal centers, leading to the formation of extended two-dimensional networks. polimi.it It is conceivable that this compound could exhibit similar coordination behavior, potentially acting as a bidentate or tridentate ligand, depending on the metal ion and reaction conditions. The coordination can involve the isoquinoline nitrogen and the carbonyl oxygen of the ester, or potentially the phenolic oxygen after deprotonation.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring
The isoquinoline ring system is a bicyclic aromatic structure with distinct reactivity in its two rings. The pyridine ring is generally electron-deficient, while the benzene (B151609) ring is more electron-rich.
In general, electrophilic aromatic substitution on the isoquinoline nucleus occurs preferentially on the benzene ring, at positions 5 and 8. quimicaorganica.orgreddit.com This is because the intermediates formed by attack at these positions are more stable, as the aromatic sextet of the pyridine ring can be preserved in the resonance structures. quimicaorganica.org The presence of the activating hydroxyl group at C5 in this compound would be expected to further direct incoming electrophiles to the benzene ring. However, the C4-carboxylate group is deactivating. The interplay of these directing effects would likely favor substitution at positions 6 and 8.
Nucleophilic aromatic substitution, on the other hand, typically occurs on the electron-deficient pyridine ring, most commonly at the C1 position. quimicaorganica.org This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
For this compound, both the hydroxyl and the ester groups could potentially act as directing groups. The hydroxyl group is a powerful DMG and would be expected to direct lithiation to the C6 position. The ester group at C4 could also direct metalation to the C3 position. The outcome of a directed metalation reaction would likely depend on the reaction conditions, including the choice of base and solvent. This strategy offers a versatile route to specifically functionalized derivatives of the parent molecule.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The functionalization of the isoquinoline core of this compound can be achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org While direct C-H activation is a modern approach, the more established methods involve the coupling of an organometallic reagent with an aryl halide or pseudohalide. In the context of this molecule, the hydroxyl group at the C5 position can be converted into a triflate (-OTf) or a mesylate, which are excellent leaving groups for such reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. For this compound, converting the 5-hydroxy group to a 5-triflate derivative would create a suitable substrate. This derivative could then react with various aryl or heteroaryl boronic acids to introduce new substituents at the C5 position. The reaction is generally catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or potassium phosphate (B84403). This methodology allows for the synthesis of a wide array of 5-arylisoquinoline derivatives.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Starting with a halogenated derivative of this compound (e.g., at the C1, C6, or C8 positions), various primary or secondary amines can be coupled to the isoquinoline core. This reaction is catalyzed by a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a strong base. mdpi.com This is a key method for introducing nitrogen-containing functional groups that are prevalent in biologically active molecules.
Heck and Sonogashira Couplings: The Heck reaction would allow for the introduction of alkenyl groups, while the Sonogashira coupling enables the installation of alkynyl moieties. Similar to the other cross-coupling reactions, these would typically require prior conversion of a hydroxyl or hydrogen at a specific position to a halide or triflate to serve as the leaving group.
The table below summarizes potential palladium-catalyzed cross-coupling reactions starting from a hypothetical halogenated derivative of the title compound.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted isoquinoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | Amino-substituted isoquinoline |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted isoquinoline |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted isoquinoline |
Introduction of Halogen, Nitro, and Amino Substituents
The introduction of halogen, nitro, and amino groups onto the aromatic rings of this compound is governed by the directing effects of the existing substituents. The 5-hydroxy group is a strongly activating, ortho, para-directing group, while the 4-carboxylate is a deactivating, meta-directing group. The pyridine ring of the isoquinoline is generally electron-deficient and less reactive towards electrophilic aromatic substitution than the benzene ring.
Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) is expected to occur on the electron-rich benzene ring. The activating hydroxyl group at C5 directs substitution to the ortho positions (C6) and the para position (C8). Therefore, treatment of this compound with a halogenating agent would likely yield a mixture of 6-halo and 8-halo derivatives, with the potential for di-substitution under harsher conditions.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another electrophilic aromatic substitution. Similar to halogenation, the nitro group (-NO₂) is expected to be introduced at the C6 and C8 positions due to the powerful directing effect of the C5-hydroxyl group. The reaction conditions must be carefully controlled to avoid oxidation or other side reactions.
Amination: Direct amination of the aromatic ring is challenging. A more common synthetic route involves the reduction of a nitro group. Therefore, the 6-nitro and 8-nitro derivatives synthesized as described above can be reduced to the corresponding 6-amino and 8-amino compounds. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media.
| Reaction | Reagent(s) | Expected Position(s) of Substitution | Product |
| Bromination | Br₂ in Acetic Acid | C6 and/or C8 | Methyl 6-bromo-5-hydroxyisoquinoline-4-carboxylate |
| Nitration | HNO₃, H₂SO₄ | C6 and/or C8 | Methyl 5-hydroxy-6-nitroisoquinoline-4-carboxylate |
| Reduction of Nitro | SnCl₂, HCl or H₂/Pd | C6 (from 6-nitro precursor) | Methyl 6-amino-5-hydroxyisoquinoline-4-carboxylate |
Rearrangement Reactions and Tautomeric Equilibria Involving the Isoquinoline Core
Rearrangement Reactions: The isoquinoline nucleus itself is relatively stable, but its derivatives can undergo rearrangement reactions, particularly N-oxides. acs.org If this compound were to be oxidized to its corresponding N-oxide (at the nitrogen in position 2), this intermediate could undergo rearrangement upon treatment with reagents like acetic anhydride or phosphorus oxychloride. This can lead to the introduction of substituents at the C1 position of the isoquinoline ring. However, such reactions are general to the isoquinoline scaffold and not specific to the title compound.
Tautomeric Equilibria: Hydroxyisoquinolines, including this compound, can exist in tautomeric forms. researchgate.net The most significant equilibrium is the keto-enol tautomerism involving the 5-hydroxy group. The "enol" form is the 5-hydroxyisoquinoline (B118818) structure, while the "keto" form is an isoquinolone.
Specifically, this compound can exist in equilibrium with its keto tautomer, Methyl 5-oxo-5,6-dihydroisoquinoline-4-carboxylate or Methyl 5-oxo-7,8-dihydroisoquinoline-4-carboxylate. The position of this equilibrium is highly dependent on the solvent. rsc.org In non-polar, non-hydroxylic solvents, the hydroxy (enol) form often predominates. In contrast, in polar or protic solvents like water, the equilibrium may shift towards the keto (lactam) form. rsc.org The presence of the electron-withdrawing carboxylate group at C4 and the potential for intramolecular hydrogen bonding between the C5-hydroxyl and the C4-ester group can also influence the stability of the enol tautomer. Spectroscopic methods, particularly UV and NMR spectroscopy, are instrumental in studying these tautomeric equilibria. rsc.orgmdpi.com
| Tautomeric Form | Structure Name | Favored in (General Trend) |
| Enol Form | This compound | Non-polar, aprotic solvents |
| Keto Form | Methyl 5-oxo-5,X-dihydroisoquinoline-4-carboxylate | Polar, protic solvents (e.g., water) |
Derivatization Strategies and Analogue Synthesis Based on Methyl 5 Hydroxyisoquinoline 4 Carboxylate
Design Principles for Methyl 5-hydroxyisoquinoline-4-carboxylate Analogues and Libraries
The design of analogues and chemical libraries based on the this compound scaffold is guided by principles of medicinal chemistry and structure-activity relationship (SAR) studies. The primary goal is to systematically modify the parent structure to modulate its physicochemical and biological properties. Key strategies involve introducing diversity through various chemical reactions and building blocks.
Design principles often focus on:
Exploring Electrostatic Interactions: The 5-hydroxy group is a hydrogen bond donor and acceptor. Analogues are designed to explore new or enhanced hydrogen bonding interactions by converting the hydroxyl into ethers or esters of varying sizes and electronic properties.
Introducing Steric Bulk: The introduction of larger substituents on the isoquinoline (B145761) core can probe steric constraints within a target binding pocket, leading to improved selectivity or potency.
Scaffold Hopping and Core Modification: While this article focuses on derivatization, a broader design principle involves replacing the isoquinoline core with other bicyclic heteroaromatic systems to find novel pharmacophores.
Combinatorial Synthesis: The amenability of the hydroxyl and carboxylate groups to a wide range of reactions makes the scaffold ideal for combinatorial library synthesis. By using diverse sets of building blocks (e.g., various alcohols for esterification or amines for amidation), large libraries of related compounds can be rapidly generated. nih.gov
Modern synthetic strategies, such as late-stage functionalization and cross-coupling reactions like the Suzuki reaction, are employed to introduce chemical diversity at various positions of the isoquinoline ring system, which might otherwise be difficult to access through classical methods. nih.gov
Systematic Modifications at the 5-Position of the Isoquinoline Core
The 5-hydroxy group is a key functional handle for introducing a wide range of substituents onto the isoquinoline core. Modifications at this position can significantly impact the molecule's electronic properties and its ability to form intermolecular interactions.
The nucleophilic character of the 5-hydroxy group allows for its conversion into a variety of other oxygen-containing functionalities, most commonly ethers and esters.
Ether Synthesis (O-alkylation): Ethers are typically synthesized via the Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the more nucleophilic phenoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether. This method allows for the introduction of a diverse range of alkyl and arylalkyl groups.
Ester Synthesis (O-acylation): Esters are readily prepared by reacting the 5-hydroxy group with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). Alternatively, coupling the hydroxyl group directly with a carboxylic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC) provides another route to ester analogues.
| Modification Type | Reagents | Product Functionality | Purpose of Modification |
| O-alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (O-R) | Modulate lipophilicity, introduce steric bulk, remove hydrogen bond donor capability. |
| O-acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Ester (O-CO-R) | Introduce new hydrogen bond acceptors, create potential prodrugs. |
Introducing halogens or alkyl groups directly onto the carbon atom at the 5-position requires different synthetic strategies, as it involves the formation of a new carbon-carbon or carbon-halogen bond on the aromatic ring.
Halogenation: Direct electrophilic halogenation of the 5-hydroxyisoquinoline (B118818) core can be challenging due to the directing effects of the existing substituents and the potential for reaction at multiple sites. A more controlled approach often involves multi-step sequences. For instance, if the 5-position is not sufficiently activated for direct halogenation, a diazonium salt intermediate, derived from a corresponding 5-aminoisoquinoline, could be used in a Sandmeyer-type reaction to introduce chloro, bromo, or cyano groups.
Alkylation: Direct Friedel-Crafts alkylation at the 5-position is often not feasible on such a complex heterocyclic system. A common strategy to introduce alkyl groups is through modern cross-coupling reactions. This would typically require prior conversion of the 5-hydroxy group into a triflate (-OTf) or a halide. The resulting derivative can then undergo a Suzuki or Stille coupling with an appropriate organoboron or organotin reagent, respectively, to install the desired alkyl or aryl group at the C5-position.
Diversification of the 4-Carboxylate Moiety
The methyl ester at the 4-position is another prime site for derivatization, allowing for significant changes to the molecule's polarity, charge, and hydrogen bonding capacity.
Hydrolysis to Carboxylic Acid: The most fundamental modification is the hydrolysis of the methyl ester to the corresponding free carboxylic acid (5-hydroxyisoquinoline-4-carboxylic acid). This is typically achieved under basic conditions, for example, by treating the ester with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. nih.gov Acid-catalyzed hydrolysis is also possible but may be less common for this substrate. The resulting carboxylic acid introduces a key acidic center and a potent hydrogen bond donor/acceptor group.
Synthesis of Carboxamides: The carboxylic acid is a versatile intermediate for the synthesis of a wide range of primary, secondary, and tertiary carboxamides. Standard peptide coupling conditions are employed for this transformation. The carboxylic acid is activated, for instance, with a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU, in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). nih.gov The activated species is then treated with a desired primary or secondary amine to furnish the amide. This reaction is robust and allows for the incorporation of a vast array of amine-containing side chains. imist.maresearchgate.net
| Starting Material | Reagents | Product | Key Features of Product |
| This compound | LiOH or NaOH, H₂O/THF | 5-Hydroxyisoquinoline-4-carboxylic acid | Introduces an acidic group, strong H-bond donor/acceptor. |
| 5-Hydroxyisoquinoline-4-carboxylic acid | Amine (R₁R₂NH), Coupling Agent (e.g., TBTU), Base (e.g., Et₃N) | 5-Hydroxyisoquinoline-4-carboxamide | Increases molecular diversity, modulates polarity and H-bonding patterns. |
Reduction of the carboxylate group provides access to analogues with aldehyde or primary alcohol functionalities at the 4-position, which can serve as valuable synthetic intermediates or as final compounds with different properties.
Reduction to Primary Alcohol: The methyl ester can be completely reduced to the primary alcohol, (5-hydroxyisoquinolin-4-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF. The reaction requires careful workup to quench the excess hydride and hydrolyze the resulting aluminum salts.
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde (5-hydroxyisoquinoline-4-carbaldehyde) is a more delicate transformation that requires milder and more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. The intermediate hemiacetal aluminate formed at low temperature is then hydrolyzed during aqueous workup to release the aldehyde.
These transformations from the ester to the alcohol or aldehyde significantly alter the electronic and steric profile at the 4-position and open up further synthetic possibilities, such as reductive amination from the aldehyde. thieme-connect.de
Introduction of Keto and Alkyl Substituents
The introduction of keto and alkyl groups onto the this compound core can be achieved through several established synthetic methods. These modifications can significantly alter the electronic and steric properties of the parent molecule.
Acylation: Friedel-Crafts acylation is a primary method for introducing keto functionalities. youtube.comyoutube.com Given the directing effects of the hydroxyl and carboxylate groups on the this compound ring, acylation is expected to occur on the benzene (B151609) ring portion of the heterocycle. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.com The phenolic hydroxyl group at the C-5 position would likely require protection prior to acylation to prevent O-acylation. Intramolecular Friedel-Crafts acylation can also be used to construct new rings, a strategy useful for creating polycyclic systems. masterorganicchemistry.com
Alkylation: Similar to acylation, Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, though it is often prone to challenges such as polyalkylation and carbocation rearrangements. youtube.comyoutube.com Alternative methods for C-alkylation include radical-based approaches. For instance, a sunlight-induced, metal-free decarboxylative alkylation has been reported for benzylic C(sp³)–H bonds of N-aryl tetrahydroisoquinolines, which could be adapted for derivatives of the target molecule. organic-chemistry.org Another approach involves the oxidative C1 arylation of tetrahydroisoquinolines with Grignard reagents, mediated by diethyl azodicarboxylate (DEAD), which proceeds under metal-free conditions. organic-chemistry.org For alkylation at the nitrogen atom, standard procedures involving alkyl halides in the presence of a base are typically effective on reduced isoquinoline systems.
A specialized reaction, the Wilgerodt process, can transform an acetyl group on the isoquinoline ring into an acetate derivative, providing another route to functionalized side chains. This has been applied to 4-acetylisoquinoline. thieme-connect.de
Table 1: Strategies for Introducing Keto and Alkyl Substituents
| Transformation | Method | Reagents | Potential Position | Notes |
| Acylation | Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | C-6, C-8 | Requires protection of the 5-OH group. |
| Alkylation | Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | C-6, C-8 | Prone to polyalkylation and rearrangements. |
| Alkylation | Oxidative C-H Activation | Grignard Reagent, DEAD | C-1 (on THIQ) | Applicable to reduced isoquinoline derivatives. |
| N-Alkylation | Nucleophilic Substitution | Alkyl Halide, Base | N-2 (on THIQ) | Applicable to reduced isoquinoline derivatives. |
Structural Elaborations of the Isoquinoline Heterocycle
Beyond simple substitution, the isoquinoline core of this compound can be significantly modified through reactions that build new rings or alter the heterocyclic framework itself.
Annulation and Fusion to Form Polycyclic Systems
Annulation reactions are powerful tools for constructing complex, polycyclic architectures from the isoquinoline template. These methods often involve transition-metal-catalyzed C-H activation and cyclization cascades.
Rhodium(III)-catalyzed C-H bond activation of aryl ketone oximes and subsequent cyclization with internal alkynes provides a rapid assembly of multisubstituted isoquinolines and can be extended to create fused heterocyclic systems. organic-chemistry.org Ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes has been used to synthesize pyrazolo[5,1-a]isoquinolines. This reaction proceeds via a C-H/N-H annulation pathway, demonstrating a method to fuse a five-membered heterocyclic ring to the isoquinoline core.
Palladium-catalyzed cascade reactions are also prevalent. For example, a microwave-assisted synthesis of 4-substituted isoquinolines has been developed involving the reductive cyclization of an oxazolidine, which was then used to construct a pentacyclic lamellarin analogue. nih.gov Similarly, annulation strategies involving Morita-Baylis-Hillman (MBH) adducts with 3,4-dihydroisoquinolines can lead to novel polycyclic frameworks through [4+2] and [3+2] cycloadditions. mdpi.com
Table 2: Examples of Annulation Reactions for Polycycle Synthesis
| Fused System | Methodology | Key Reagents/Catalyst | Reference |
| Pyrazolo[5,1-a]isoquinolines | Ru(II)-catalyzed C-H/N-H Annulation | Pyrazole, Alkyne, [RuCl₂(p-cymene)]₂, Cu(OAc)₂ | |
| Furo[3,2-h]isoquinoline | Cascade Imino-annulation | 2-Bromobenzaldehyde, Propyne, Pd/Cu catalyst | nih.gov |
| Indolo[2,1-a]isoquinolinones | 1,4-Pd Migration/Double C-H Annulation | Alkene-tethered aryl halide, 1,n-diyne, Pd catalyst | acs.org |
| Thiazolo[2,3-α]isoquinolines | Addition-Cyclization | 3,4-Dihydroisoquinoline, γ-mercapto-α,β-unsaturated ester | nih.gov |
Introduction of Additional Heteroatoms within the Ring
Introducing additional heteroatoms can be achieved by building new heterocyclic rings onto the isoquinoline scaffold. This strategy creates novel fused systems with distinct chemical properties.
Synthesis of Reduced Isoquinoline Systems (Dihydro-, Tetrahydro-)
The reduction of the isoquinoline ring is a fundamental transformation that leads to the corresponding dihydroisoquinoline (DHIQ) and tetrahydroisoquinoline (THIQ) derivatives. These saturated analogues have distinct three-dimensional structures and are common cores in natural alkaloids. thieme-connect.de
The Bischler-Napieralski reaction is a classic method for synthesizing 1-substituted 3,4-dihydroisoquinolines from β-phenylethylamides, which are then dehydrogenated to form the aromatic isoquinoline. wikipedia.org This route provides direct access to the DHIQ core. wikipedia.orgorganic-chemistry.org
Once the aromatic isoquinoline is formed, it can be reduced. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, is a common method for the complete reduction to a 1,2,3,4-tetrahydroisoquinoline. gatech.edu However, controlling the chemoselectivity and regioselectivity can be challenging. nih.gov Partial reduction to 1,2-dihydroisoquinolines can be achieved using specific catalytic systems, such as a cobalt-amido cooperative catalyst with H₃N·BH₃ as the hydrogen source. nih.gov The reduction of the imine moiety in DHIQs with sodium borohydride (NaBH₄) is a standard method to obtain the corresponding THIQs. mdpi.com
Table 3: Methods for the Synthesis of Reduced Isoquinolines
| Product | Methodology | Starting Material | Key Reagents/Catalyst |
| 3,4-Dihydroisoquinoline (DHIQ) | Bischler-Napieralski Reaction | β-Phenylethylamide | POCl₃ or P₂O₅ |
| 1,2-Dihydroisoquinoline (DHIQ) | Partial Transfer Hydrogenation | Isoquinoline | Cobalt-amido catalyst, H₃N·BH₃ |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Catalytic Hydrogenation | Isoquinoline | H₂, Pd/C or PtO₂ |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Imine Reduction | 3,4-Dihydroisoquinoline | NaBH₄ |
Stereoselective Synthesis of Chiral this compound Analogues
The creation of chiral centers in the isoquinoline core is of significant interest, as often only a single stereoisomer of a molecule possesses the desired biological activity. vt.edu The most common strategies focus on the asymmetric reduction of a prochiral C=N bond in a dihydroisoquinoline intermediate to generate a stereocenter at the C-1 position.
Catalytic asymmetric reduction represents a highly efficient and atom-economical approach. mdpi.com This can be achieved through either asymmetric hydrogenation (using H₂ gas) or asymmetric transfer hydrogenation (ATH) (using a hydrogen donor like formic acid). mdpi.comacs.org
Asymmetric Hydrogenation: Transition-metal catalysts featuring chiral ligands are widely used. Iridium complexes with various phosphorus-based ligands have been successfully applied to the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, achieving excellent enantioselectivity (up to 94% ee). mdpi.com Ruthenium-catalyzed hydrogenations, including heterogeneous systems, have also proven effective for 1-alkyl 3,4-DHIQs. mdpi.com
Asymmetric Transfer Hydrogenation (ATH): Noyori-type ruthenium catalysts, such as arene/Ru/TsDPEN complexes, are benchmarks for the ATH of imines. acs.org Recent advancements have shown that modifying the chiral ligand, for instance by incorporating a heterocyclic group, can solve long-standing challenges and allow for the highly enantioselective reduction of DHIQs with previously difficult substitution patterns. organic-chemistry.orgacs.org
Other methods include the use of chiral auxiliaries. For example, an L-valine-derived chiral oxazoline can be used as an auxiliary for the stereoselective alkylation at the C-1 position of a tetrahydroisoquinoline. miami.edu Additionally, diastereoselective multicomponent reactions, like the Ugi reaction involving chiral DHIQs, can be used to synthesize highly functionalized, enantiopure THIQs. rsc.org The classic Pictet-Spengler reaction can also be performed stereoselectively using chiral auxiliaries to produce chiral THIQs directly. thieme-connect.com
Table 4: Selected Catalysts for Asymmetric Reduction of DHIQs
| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Iridium-Diphosphine Complex | 1-Aryl-DHIQ | Up to 94% | mdpi.com |
| Asymmetric Hydrogenation | Heterogeneous Ru-TsDPEN | 1-Alkyl-DHIQ | Excellent | mdpi.com |
| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN with Heterocyclic Group | 1-Aryl-DHIQ | >90% | acs.org |
Mechanistic Studies of Molecular Interactions with Biomolecules In Vitro
Extensive literature searches did not yield specific studies on the mechanistic interactions of this compound with biomolecules. While the broader class of isoquinoline alkaloids has been investigated for various biological activities, data focusing solely on this specific compound is not available in the reviewed scientific literature.
Enzyme Inhibition Kinetics and Mechanism Elucidation
No specific data regarding the enzyme inhibition kinetics or the mechanism of enzyme inhibition for this compound could be identified in the current body of scientific research. While some isoquinoline derivatives have been studied as enzyme inhibitors, these findings cannot be directly attributed to this compound.
Receptor Binding Affinities and Allosteric Modulation Studies
There is no available research detailing the receptor binding affinities or allosteric modulation effects of this compound. Studies on other isoquinoline derivatives have shown interactions with various receptors, but specific binding data for the titled compound is absent from the literature.
Interactions with Nucleic Acids: Intercalation and Groove Binding Mechanisms
Specific studies on the interaction of this compound with nucleic acids, including mechanisms such as intercalation or groove binding, have not been reported in the scientific literature. Research on other planar aromatic molecules, including some isoquinoline alkaloids, has demonstrated nucleic acid binding, but this cannot be extrapolated to this compound without direct experimental evidence nih.gov.
This compound as a Chemical Biology Tool and Probe
The development and application of this compound as a chemical biology tool or probe have not been documented in the available scientific literature.
Development of Fluorescent and Luminescent Probes for Cellular Pathways
There are no published studies on the development or use of fluorescent or luminescent probes derived from this compound for the investigation of cellular pathways.
Affinity-Based Probes for Target Engagement and Identification
No research has been found describing the design, synthesis, or application of affinity-based probes derived from this compound for the purpose of target engagement and identification.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies and Structural Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for overseeing the synthesis of Methyl 5-hydroxyisoquinoline-4-carboxylate and for the identification of crucial reaction intermediates. The high accuracy and resolving power of HRMS enable the unambiguous determination of the elemental composition of reactants, products, and any byproducts that may form.
In synthetic procedures, such as the Gould-Jacobs reaction, HRMS can be utilized to monitor the depletion of starting materials and the emergence of the cyclized isoquinoline (B145761) product. When coupled with liquid chromatography (LC-MS), it allows for real-time analysis of the reaction mixture, yielding valuable kinetic data and shedding light on the reaction mechanism. The detection of specific mass-to-charge ratios that correspond to hypothesized intermediates can serve as strong evidence for a proposed reaction pathway.
Table 1: Illustrative Key Ions Monitored by HRMS in a Hypothetical Synthesis of this compound
| Ion Description | Theoretical m/z |
| Protonated Starting Material A | [Value] |
| Protonated Starting Material B | [Value] |
| Key Reaction Intermediate | [Value] |
| Protonated this compound | [Value] |
| Potential Dimerization Byproduct | [Value] |
| Note: The precise m/z values are contingent on the specific synthetic route and the ionization technique employed. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the complete structural elucidation of this compound and its derivatives. It is particularly powerful for determining stereochemistry and analyzing conformational preferences in solution.
One-dimensional NMR techniques, including ¹H and ¹³C NMR, offer foundational information regarding the chemical environment of each nucleus. In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the aromatic protons are distinctive features of the substituted isoquinoline ring system. The signals corresponding to the hydroxyl and methyl ester groups are also readily identifiable.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for the conclusive assignment of all proton and carbon signals. For example, HMBC spectra reveal long-range correlations between protons and carbons, which can confirm the precise placement of substituents on the isoquinoline framework.
For derivatives of this compound that are chiral or possess intricate stereochemistry, advanced NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. nih.gov These experiments provide information on the through-space proximity of protons, which is crucial for determining relative stereochemistry and the preferred molecular conformation in solution. nih.gov
Table 2: Representative ¹H NMR Data for an Isoquinoline Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.97 | s | - |
| H-3 | 7.44 | m | - |
| H-6 | 7.39 | d | 2.0 |
| H-7 | 7.17 | dt | 6.5, 2.5 |
| H-8 | 6.97 | d | 7.5 |
| OCH₃ | 3.62 | tq | 7.5, 1.5 |
| Note: This table is illustrative and based on data for related isoquinoline structures. mdpi.com The specific chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions. |
X-ray Crystallography for Absolute Structure Determination and Co-Crystal Analysis
X-ray crystallography stands as the most definitive technique for determining the absolute three-dimensional structure of this compound and its derivatives in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, which reveals the precise positions of all atoms within the molecule. nih.gov
This powerful technique is invaluable for several reasons:
Confirmation of Connectivity: It provides unambiguous verification of the bonding arrangement of atoms.
Determination of Stereochemistry: It establishes the absolute configuration of any chiral centers.
Analysis of Intermolecular Interactions: It reveals intricate details about hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.
Furthermore, X-ray crystallography can be used to study co-crystals of this compound with other molecules, offering insights into molecular recognition and facilitating the design of new solid forms with tailored physicochemical properties.
Table 3: Illustrative Crystallographic Data for a Substituted Quinoline (B57606) Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.382(5) |
| b (Å) | 10.766(7) |
| c (Å) | 11.583(8) |
| α (°) | 66.077(10) |
| β (°) | 77.461(10) |
| γ (°) | 82.590(11) |
| Volume (ų) | 820.6(10) |
| Note: This data is for a related hexahydroquinoline derivative and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment of Derivatives
For chiral derivatives of this compound, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for evaluating their stereochemical properties in solution. saschirality.org These methods measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. saschirality.org
CD spectroscopy is particularly effective for identifying and characterizing chromophores within a chiral environment. The sign and magnitude of the Cotton effects observed in a CD spectrum can often be correlated with the absolute configuration of stereogenic centers, especially when benchmarked against computational models or data from structurally analogous compounds. nih.gov
Electrochemical Methods for Redox Potential Analysis and Reaction Pathways
Electrochemical methods, such as cyclic voltammetry (CV), are employed to probe the redox properties of this compound and its derivatives. researchgate.net By applying a varying potential to a solution of the compound and measuring the resulting current, information about its oxidation and reduction potentials can be obtained. researchgate.netresearchgate.net
This data is crucial for understanding the electronic nature of the molecule and its propensity to participate in electron-transfer reactions. mdpi.com The redox potentials can be significantly influenced by the nature and position of substituents on the isoquinoline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials.
In addition to providing thermodynamic parameters like redox potentials, electrochemical techniques can also offer insights into the kinetics and mechanisms of redox-initiated reactions. nih.gov The shape of the cyclic voltammogram and its dependence on the scan rate can reveal the stability of the radical ions formed upon oxidation or reduction and can indicate the presence of coupled chemical reactions. mdpi.com
Table 4: Hypothetical Redox Potentials for Substituted Quinoline Derivatives
| Derivative | Epa (V vs. SCE) | Epc (V vs. SCE) | ΔEp (mV) |
| Parent Compound | [Value] | [Value] | [Value] |
| 8-hydroxy-quinoline-5-carbaldehyde | [Value] | -1.300 | [Value] |
| 6-(dimethylamino)quinoline-5-carbaldehyde | [Value] | -1.233 | [Value] |
| Note: Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak-to-peak separation. The provided values are for related quinoline derivatives and serve as an illustration. mdpi.com Actual values are dependent on the specific compound, solvent, electrolyte, and electrode material. |
Future Directions and Emerging Research Avenues for Methyl 5 Hydroxyisoquinoline 4 Carboxylate
Innovations in Synthesis and Enabling Technologies for Scale-Up
The practical application of Methyl 5-hydroxyisoquinoline-4-carboxylate is contingent upon efficient and scalable synthetic methods. Current routes often rely on transition metal-catalyzed cyclization reactions, such as Rh(III)-catalyzed processes involving benzimidate derivatives and α-diazo-β-ketoesters. vulcanchem.com While effective at a laboratory scale, a significant future direction lies in overcoming the challenges inherent to many isoquinoline (B145761) syntheses, such as low yields, harsh reaction conditions, and cost-ineffectiveness, which can impede large-scale production. numberanalytics.comnumberanalytics.com
Future synthetic innovations are expected to focus on several key areas:
Sustainable Catalysis: Research will likely explore the use of more abundant and less toxic earth metals like copper or cobalt as catalysts, moving away from expensive precious metals like rhodium. researchgate.net The development of biocatalysts and enzyme-mediated synthesis could also offer highly selective and environmentally friendly alternatives. numberanalytics.com
Green Chemistry Principles: The adoption of biodegradable and non-volatile solvents, such as polyethylene (B3416737) glycol (PEG), and atom-economical reaction designs will be crucial for reducing the environmental impact of synthesis. researchgate.net
Enabling Technologies: The transition from laboratory-scale batches to industrial production requires advanced technologies. Flow chemistry, utilizing microreactors, offers superior control over reaction parameters, leading to higher yields and improved safety, especially when handling unstable intermediates. nuvisan.comaragen.com Furthermore, high-throughput automation, using techniques like acoustic droplet ejection (ADE) for nanoscale synthesis, can rapidly screen and optimize reaction conditions, accelerating process development. researchgate.net
| Aspect of Synthesis | Current Approach | Future Innovation |
|---|---|---|
| Catalysis | Precious metal catalysts (e.g., Rhodium) vulcanchem.com | Earth-abundant metal catalysts (e.g., Copper); Biocatalysis numberanalytics.comresearchgate.net |
| Solvents | Conventional organic solvents (e.g., Dichloroethane) vulcanchem.com | Green and biodegradable solvents (e.g., PEG) researchgate.net |
| Process Control | Traditional batch processing | Continuous flow chemistry and microreactors nuvisan.com |
| Optimization | Manual, iterative experimentation | High-throughput automated synthesis and screening researchgate.net |
| Scalability | Often challenging and costly numberanalytics.com | Predictive modeling and robust process validation aragen.com |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
The isoquinoline framework is a privileged structure in medicinal chemistry, known for a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For this compound, the planar ring system facilitates π-π stacking with biological targets, while its specific functional groups allow for critical hydrogen bonding and lipophilic interactions. vulcanchem.com Future research must move beyond preliminary screening to identify novel, high-impact biological targets and elucidate the complex mechanisms through which the compound exerts its effects.
Potential avenues for exploration include:
Screening Against Novel Target Families: Based on the activities of structurally related quinoline (B57606) and isoquinoline compounds, promising targets for investigation include Dihydroorotate Dehydrogenase (DHODH), a key enzyme in cancer metabolism, and viral enzymes like the Hepatitis B Virus (HBV) capsid protein. nih.govmdpi.comnih.gov Its potential as an inhibitor of bacterial DNA gyrase also warrants investigation. mdpi.comnih.gov
Mechanism of Action Studies: Identifying a biological target is only the first step. Subsequent research must focus on the downstream effects. For instance, if the compound inhibits a specific kinase, it is essential to map the affected signaling pathways (e.g., PI3K-Akt, JAK-STAT) to understand the cellular consequences.
Phenotypic Screening and Target Deconvolution: Utilizing cell-based phenotypic screens can uncover unexpected therapeutic activities. If a desirable phenotype is observed, advanced chemical biology techniques can then be employed to identify the specific molecular target responsible for the effect, opening up entirely new therapeutic possibilities.
Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design
The integration of AI can be conceptualized in a multi-stage workflow:
Model Training: AI models can be trained on large datasets of known isoquinoline derivatives and their associated biological activities and physicochemical properties.
Generative Design: Using the core structure of this compound as a template, generative AI models can propose novel derivatives by modifying substituents and functional groups. These models can be optimized to design molecules with improved target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Predictive Screening: ML algorithms can rapidly predict the biological activity and synthetic accessibility of the virtually generated compounds. aragen.com This in silico screening prioritizes the most promising candidates for actual synthesis, saving significant time and resources.
Iterative Refinement: The experimental data from newly synthesized compounds is fed back into the model, creating an iterative learning loop that continuously improves the predictive accuracy and design capabilities of the AI.
| Stage | AI/ML Application | Objective |
|---|---|---|
| 1. Design | Generative Models (e.g., GANs, VAEs) | Create novel isoquinoline derivatives with desired properties. |
| 2. Prediction | QSAR, Docking Simulations, ADMET Prediction | Virtually screen and rank designed molecules for potency and safety. |
| 3. Synthesis Planning | Retrosynthesis Prediction Algorithms | Assess synthetic feasibility and suggest efficient reaction pathways. aragen.com |
| 4. Learning | Active Learning Loops | Incorporate new experimental data to refine and improve future design cycles. |
Development of Advanced Functional Materials and Nanostructures Based on the Isoquinoline Core
Beyond pharmacology, the unique electronic and photophysical properties of the isoquinoline ring system make it a valuable component for advanced materials. numberanalytics.com Future research could leverage the specific functional groups of this compound—the hydroxyl and ester moieties—as chemical handles for creating novel materials.
Emerging research avenues in this domain include:
Functional Polymers: The hydroxyl group can act as a monomer for polymerization, potentially leading to new classes of polyesters or polyethers. The incorporation of the rigid, aromatic isoquinoline core into a polymer backbone could result in materials with high thermal stability, conductivity, or unique photoluminescent properties for applications in organic light-emitting diodes (OLEDs) or sensors. numberanalytics.com
Metal-Organic Frameworks (MOFs): Following hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule would possess two key ligating sites (hydroxyl and carboxylate). These sites can coordinate with metal ions to form highly porous MOFs. Such materials could be designed for specific applications in gas storage, separation, or heterogeneous catalysis.
Nanoparticle Functionalization: The compound could be tethered to the surface of nanoparticles (e.g., gold, silica) to impart specific functionalities. For instance, it could serve as a fluorescent tag for bioimaging or as a targeting ligand to guide nanoparticles to specific biological sites.
Addressing Research Gaps and Challenges in the Comprehensive Understanding of Isoquinoline Chemistry
Despite the promise of this compound, several fundamental research gaps must be addressed to fully realize its potential. These challenges are common to many novel heterocyclic compounds and represent critical areas for future investigation. numberanalytics.com
| Research Gap | Key Questions to Address | Potential Impact |
|---|---|---|
| Structure-Activity Relationship (SAR) | How do modifications at each position of the isoquinoline ring affect biological activity and selectivity? | Guides rational drug design and optimization of lead compounds. numberanalytics.com |
| Pharmacokinetics and Toxicology | What is the ADMET profile of the compound? How is it metabolized, and are the metabolites active or toxic? | Essential for assessing drug-likeness and potential for clinical development. numberanalytics.com |
| Exploration of 3D Chemical Space | Can the aromatic isoquinoline ring be selectively reduced or functionalized to create non-planar, saturated derivatives? | Unlocks novel chemical scaffolds with potentially improved pharmacological properties (the "escape from flatland" concept). acs.orgnih.gov |
| Environmental Impact | What is the persistence and ecological impact of the compound and its synthetic byproducts? | Ensures sustainable development and minimizes environmental risk. numberanalytics.com |
A primary challenge is the establishment of a comprehensive structure-activity relationship (SAR). numberanalytics.com Systematic medicinal chemistry efforts are needed to synthesize analogues and determine how subtle structural changes influence biological activity. Equally important is the investigation of the compound's ADMET profile to understand its metabolic fate and potential toxicity. A significant frontier in synthetic chemistry is the development of methods for the nucleophilic dearomatization of the isoquinoline core. acs.orgresearchgate.net Such strategies would convert the flat, two-dimensional aromatic ring into more complex, three-dimensional saturated structures, which are often more desirable as drug candidates due to improved binding specificity and physicochemical properties. acs.orgnih.gov Addressing these fundamental gaps will be paramount for translating the potential of this compound into tangible therapeutic and technological innovations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 5-hydroxyisoquinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Begin with a multi-step synthesis involving cyclization of precursor heterocycles. For example, use esterification of 5-hydroxyisoquinoline-4-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .
- Key Considerations : Control moisture to prevent hydrolysis of the ester group. Use phosphorus oxychloride (POCl₃) for activating carboxyl groups in intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze and NMR spectra for diagnostic signals:
- Ester methyl group (~3.9 ppm in ; ~52 ppm in ).
- Hydroxy proton (broad singlet at ~10–12 ppm in , absent in D₂O exchange).
- Isoquinoline aromatic protons (distinct splitting patterns).
- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
- MS : Look for molecular ion peak matching the molecular weight (e.g., [M+H]⁺ via ESI-MS) .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Grow crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Analyze hydrogen bonding patterns (e.g., O-H···N or O-H···O interactions) using graph-set analysis to understand packing motifs .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?
- Methodology : Use SCXRD data to map hydrogen bonds (e.g., Etter’s graph-set notation) . Compare experimental lattice energies with computational models (DFT or MD simulations) to assess stability. For reactivity studies, conduct solid-state reactions under controlled humidity and temperature to probe sensitivity to environmental factors .
Q. What computational approaches can predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use software like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores.
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s optimized geometry (DFT-minimized structure). Validate with in vitro assays .
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism or rotational barriers).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and resolve overlapping signals.
- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with computational predictions .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
